

MS-275 (Entinostat): A Technical Guide to Biological Targets and Pathways

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Compound of Interest		
Compound Name:	IV-275	
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Introduction

Entinostat, also known as MS-275 or SNDX-275, is a synthetic benzamide derivative that functions as a potent and selective, orally bioavailable inhibitor of histone deacetylase (HDAC) enzymes.[1][2] Specifically, it targets Class I and Class IV HDACs, which are crucial regulators of gene expression.[1] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and dysregulation of cellular processes. By inhibiting these enzymes, Entinostat triggers the hyperacetylation of histones, leading to a more open chromatin structure and the reactivation of silenced genes.[3][4] This epigenetic modulation results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, terminal differentiation, and apoptosis.[1][3] Entinostat has shown promising anti-tumor activity in a wide range of preclinical models and is under investigation in numerous clinical trials for both solid tumors and hematologic malignancies.[1][5][6] The U.S. FDA has granted it 'breakthrough designation' in combination with exemestane for the management of advanced estrogen receptor (ER)-positive breast cancer.[1][2][7]

Primary Biological Targets

The principal molecular targets of Entinostat are Class I and Class IV histone deacetylases. It exhibits strong selectivity for HDAC1 and HDAC3 over other HDAC isoforms.[8] This selective inhibition is a key characteristic that distinguishes it from pan-HDAC inhibitors like vorinostat and panobinostat.[1]



- Class I HDACs: This class includes HDAC1, HDAC2, and HDAC3. Entinostat potently inhibits these enzymes, which are primarily located in the nucleus and are broadly implicated in tumorigenesis.[9][10]
- Class IV HDACs: This class consists of a single member, HDAC11. Entinostat is also reported to inhibit this class.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of MS-275 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary based on the specific assay conditions and cell lines used.

Table 1: In Vitro HDAC Enzyme Inhibition



Target	IC50 Value	Assay Conditions
HDAC1	0.51 μM[8]	Cell-free assay
HDAC1	243 nM[9][10]	N/A
HDAC1	180 nM	N/A
HDAC1	368 nM[11][12]	Biochemical assay (pH 7.4, 37°C)
HDAC2	453 nM[9][10]	N/A
HDAC3	1.7 μΜ[8]	Cell-free assay
HDAC3	248 nM[9][10]	N/A
HDAC3	740 nM	N/A
HDAC3	501 nM[11][12]	Biochemical assay (pH 7.4, 37°C)
HDAC3	501 nM[11][12] >100 μM[8]	
		37°C)
HDAC4	>100 μM[8]	37°C) Cell-free assay
HDAC4 HDAC6	>100 μM[8] >100 μM[8]	37°C) Cell-free assay Cell-free assay
HDAC4 HDAC6 HDAC8	>100 μM[8] >100 μM[8] >100 μM[8]	37°C) Cell-free assay Cell-free assay Cell-free assay

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines



Cell Line	Cancer Type	IC50 Value
A2780	Ovarian	41.5 nM - 4.71 μM (Range across multiple lines)[8]
Calu-3	Lung	41.5 nM - 4.71 μM (Range across multiple lines)[8]
HL-60	Leukemia	41.5 nM - 4.71 μM (Range across multiple lines)[8]
K562	Leukemia	41.5 nM - 4.71 μM (Range across multiple lines)[8]
HT-29	Colon	41.5 nM - 4.71 μM (Range across multiple lines)[8]
A-375	Melanoma	3.67 μM[<mark>9</mark>]
Rituximab-Sensitive/Resistant B-cell Lymphoma	Lymphoma	0.5 - 1 μmol/l[13]
Rh41	Rhabdomyosarcoma	265 nM[14]
Rh18	Rhabdomyosarcoma	840 nM[14]
Rh30	Rhabdomyosarcoma	1110 nM[14]
D283	Medulloblastoma	50 nM[15]
MOLM13 (FLT3-ITD)	Acute Myelogenous Leukemia (AML)	< 1 µM[16]
MV4-11 (FLT3-ITD)	Biphenotypic Leukemia	< 1 µM[16]

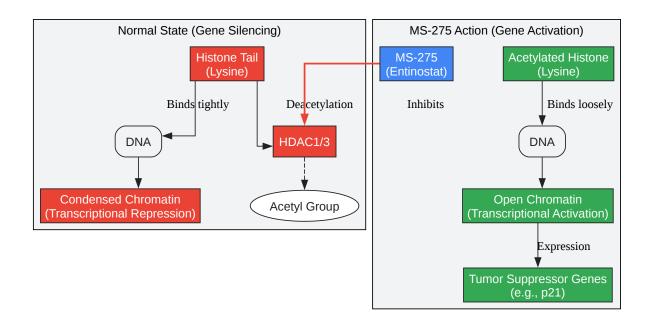
Core Signaling Pathways and Mechanisms of Action

MS-275 modulates a multitude of intracellular signaling pathways, culminating in its anti-tumor effects.

Epigenetic Regulation and Gene Expression



The primary mechanism of MS-275 is the inhibition of Class I HDACs, leading to the accumulation of acetylated histones (H3 and H4).[17][18] This neutralizes the positive charge of lysine residues on histone tails, relaxing the chromatin structure and making DNA more accessible to transcription factors. The result is the transcriptional activation of a distinct set of genes, including tumor suppressor genes that are often silenced in cancer cells.[1][3][4]



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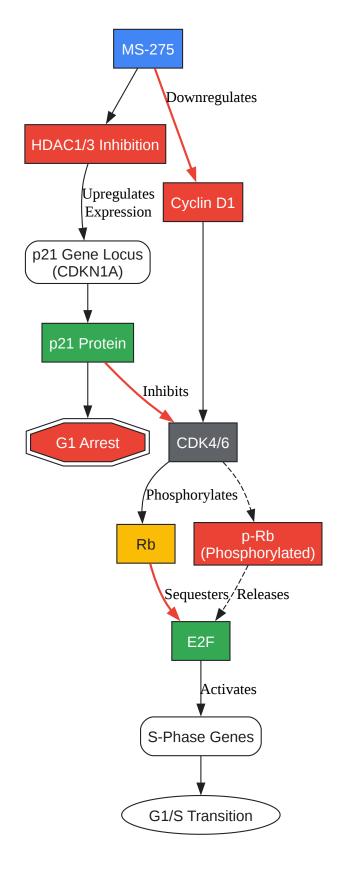
Caption: Mechanism of MS-275-mediated transcriptional activation.

Cell Cycle Arrest

A prominent effect of MS-275 is the induction of cell cycle arrest, primarily at the G1/S transition.[8][19] This is largely mediated by the robust induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[8][15][20] The upregulation of p21 occurs independently of p53 status.[15] Increased p21 levels lead to the inhibition of cyclin-CDK complexes, resulting in the accumulation of hypophosphorylated retinoblastoma protein (Rb) and the halting of cell cycle



progression.[20][21] MS-275 has also been shown to down-regulate cell cycle-related proteins like cyclin D1.[20]





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Caption: MS-275 induces G1 cell cycle arrest via p21 upregulation.

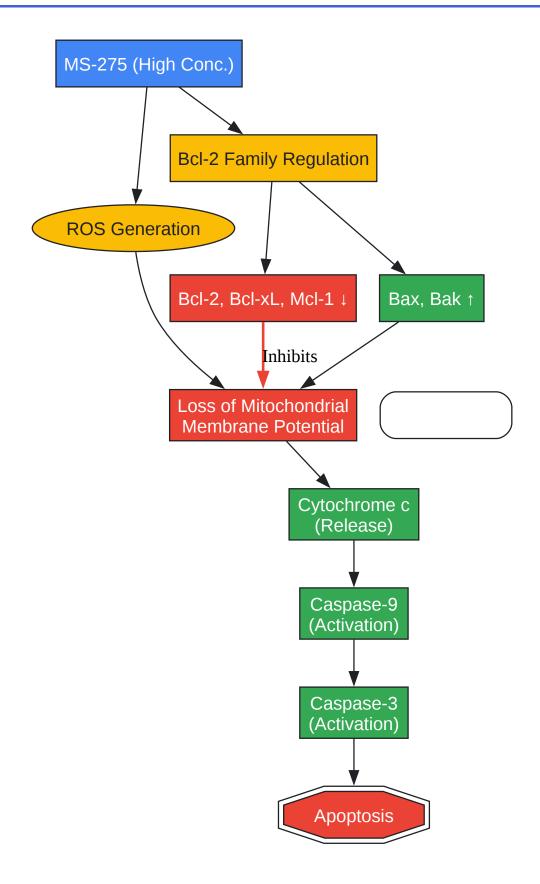
Induction of Apoptosis

MS-275 induces programmed cell death in a wide variety of cancer cells.[8][13] The mechanism is dose-dependent; at lower concentrations, it primarily causes differentiation and cell cycle arrest, while at higher concentrations, it potently triggers apoptosis.[20][21] The apoptotic pathway engaged is largely the intrinsic, or mitochondrial, pathway.

Key events include:

- Reactive Oxygen Species (ROS) Generation: MS-275 can induce a rapid increase in intracellular ROS.[20][21]
- Mitochondrial Damage: The increase in ROS leads to the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytosol.[20][21]
- Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, including initiator caspase-9 and effector caspase-3.[17][20]
- Modulation of Bcl-2 Family Proteins: MS-275 can down-regulate anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and XIAP, while upregulating pro-apoptotic proteins like Bax and Bak.[13][20][22]





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